molecular formula C11H12FN3 B12824711 [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine

[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine

Cat. No.: B12824711
M. Wt: 205.23 g/mol
InChI Key: PUURIIOXNCEPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1H-Imidazol-1-yl)methyl)-4-fluorophenyl)methanamine: is a chemical compound that features an imidazole ring attached to a fluorophenyl group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1H-Imidazol-1-yl)methyl)-4-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Methylene Bridge: The methylene bridge can be formed through a Mannich reaction, where formaldehyde, the imidazole derivative, and a secondary amine react to form the desired product.

Industrial Production Methods: Industrial production of (3-((1H-Imidazol-1-yl)methyl)-4-fluorophenyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Imidazole derivatives with different oxidation states.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine:

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (3-((1H-Imidazol-1-yl)methyl)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

  • (3-((1H-Imidazol-1-yl)methyl)-4-chlorophenyl)methanamine
  • (3-((1H-Imidazol-1-yl)methyl)-4-bromophenyl)methanamine
  • (3-((1H-Imidazol-1-yl)methyl)-4-methylphenyl)methanamine

Comparison:

  • (3-((1H-Imidazol-1-yl)methyl)-4-fluorophenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and increasing its metabolic stability.
  • (3-((1H-Imidazol-1-yl)methyl)-4-chlorophenyl)methanamine and (3-((1H-Imidazol-1-yl)methyl)-4-bromophenyl)methanamine have similar structures but different halogen atoms, which can affect their reactivity and interactions with biological targets.
  • (3-((1H-Imidazol-1-yl)methyl)-4-methylphenyl)methanamine has a methyl group instead of a halogen, which can influence its steric and electronic properties, leading to different reactivity and biological activity.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

[4-fluoro-3-(imidazol-1-ylmethyl)phenyl]methanamine

InChI

InChI=1S/C11H12FN3/c12-11-2-1-9(6-13)5-10(11)7-15-4-3-14-8-15/h1-5,8H,6-7,13H2

InChI Key

PUURIIOXNCEPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)CN2C=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.